Crystal Packing Modification by Bromine Substitution
The introduction of a bromine atom at the 5-position of the 1-methyl-2-oxoindoline scaffold induces a fundamental change in crystal packing symmetry. Single-crystal X-ray diffraction analysis reveals that 5-Bromo-1-methyl-2-oxoindoline crystallizes in the monoclinic space group P₂₁/c [1], whereas the non-brominated parent compound, 1-methylindolin-2-one, adopts the orthorhombic space group Pbca [2]. This structural divergence directly impacts material properties such as density, mechanical stability, and optical behavior, and is a direct consequence of the bromine atom's steric and electronic influence on intermolecular interactions [1].
| Evidence Dimension | Crystal space group |
|---|---|
| Target Compound Data | P₂₁/c (monoclinic) |
| Comparator Or Baseline | 1-Methylindolin-2-one (Pbca, orthorhombic) |
| Quantified Difference | Different space group; change in crystal system (monoclinic vs. orthorhombic) |
| Conditions | Single-crystal X-ray diffraction at 293 K; Mo Kα radiation |
Why This Matters
Procuring the brominated compound ensures the correct solid-state properties for formulation, material science applications, and reproducible crystallization behavior in downstream processes.
- [1] Yuan, M.-S., Wang, Q.-J., Zhang, S.-Y., Gao, P. & Wang, J.-R. (2009). 5-Bromo-1-methylindolin-2-one. Acta Crystallographica Section E, 65, o1553. View Source
- [2] Lipkowski, J., Luboradzki, R., & Udachin, K. A. (1995). Structure of 1-methylindolin-2-one. Acta Crystallographica Section C, 51, 1381-1383. View Source
